6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Chemical Classification and Structural Features

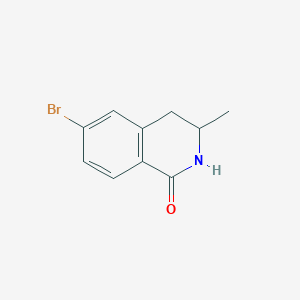

6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1219130-51-4) is a heterocyclic organic compound belonging to the isoquinoline alkaloid-derived family. Its core structure consists of a fused benzene and pyridine ring system, with a lactam group at position 1, a bromine atom at position 6, and a methyl group at position 3 (Figure 1). The molecule’s bicyclic framework classifies it as a 3,4-dihydroisoquinolin-1(2H)-one derivative, characterized by partial saturation of the pyridine ring.

Table 1: Key structural identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| SMILES | CC1Cc2cc(ccc2C(=O)N1)Br |

| InChIKey | DGUKGSUONYQZOR-UHFFFAOYSA-N |

The bromine substituent enhances electrophilic reactivity, while the methyl group influences steric and electronic properties, making the compound a versatile intermediate in synthetic chemistry.

Molecular Properties and Identification

The compound exhibits distinct spectroscopic features critical for identification:

- NMR : The $$ ^1 \text{H} $$-NMR spectrum shows deshielded protons adjacent to the lactam carbonyl (δ 3.5–4.5 ppm) and aromatic protons influenced by bromine (δ 7.2–7.8 ppm).

- Mass Spectrometry : A molecular ion peak at m/z 239.0 ([M+H]$$^+$$) confirms the molecular weight, with characteristic fragmentation patterns arising from C-Br bond cleavage.

- Chromatography : Reverse-phase HPLC methods typically employ C18 columns with acetonitrile/water mobile phases, yielding retention times between 8–12 minutes.

Thermal analysis reveals a melting point range of 160–165°C, while solubility data indicate moderate polarity, with dissolution in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility.

Historical Context in Isoquinoline Research

Isoquinoline derivatives have been studied since the 19th century, with early isolations from coal tar and plant alkaloids like papaverine. The synthesis of brominated isoquinoline derivatives emerged in the late 20th century, driven by interest in their bioactivity. This compound represents a modern synthetic analog, developed to explore structure-activity relationships in medicinal chemistry. Key milestones include:

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic modification of isoquinoline scaffolds to enhance pharmacological potential. Its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group fine-tunes lipophilicity (clogP ≈ 2.5). Applications include:

- Drug Discovery : Intermediate for protein kinase Cζ (PKCζ) and IDO1/TDO inhibitors.

- Material Science : Building block for fluorescent probes due to aromatic π-system conjugation.

- Catalysis : Ligand in palladium complexes for C-H activation reactions.

Table 2: Comparative reactivity of isoquinoline derivatives

| Derivative | Electrophilic Reactivity | Bioactivity Relevance |

|---|---|---|

| Unsubstituted | Low | Limited |

| 6-Bromo-3-methyl | High | Kinase inhibition, ligand design |

| 3,4-Dihydro variants | Moderate | Neurotransmitter modulation |

The compound’s dual functionality (bromine and methyl groups) positions it as a critical tool in fragment-based drug design, enabling rapid diversification of lead compounds.

Properties

IUPAC Name |

6-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-3,5-6H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUKGSUONYQZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a bromine substituent, contributes to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₉H₈BrNO, with a molecular weight of 226.07 g/mol. The presence of the bromine atom significantly influences its reactivity and biological activity compared to similar compounds.

Dopamine D3 Receptor Ligand :

this compound acts as a ligand for the dopamine D3 receptor, which is implicated in various neurological processes including reward and addiction pathways. This interaction can modulate dopaminergic signaling, potentially influencing behaviors related to these pathways.

MK2 Inhibition :

The compound also exhibits properties as an MK2 inhibitor. MK2 is involved in the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to stress and inflammation. By inhibiting MK2, this compound may reduce inflammation and alter cytokine release profiles, particularly TNFα.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit neuroprotective effects. For instance, compounds similar to this compound showed significant reductions in cell apoptosis in PC12 cells under corticosterone-induced stress conditions. Mechanistic studies indicated that these compounds could up-regulate brain-derived neurotrophic factor (BDNF) levels and down-regulate reactive oxygen species (ROS), enhancing cell survival and proliferation .

Antimicrobial Activity

In agricultural applications, derivatives of this compound have been investigated for their antifungal properties. A study reported that certain derivatives exhibited superior antioomycete activity against Pythium recalcitrans compared to traditional antifungal agents. The most potent derivative showed an effective concentration (EC50) of 14 mM against this pathogen .

Neuroprotection in Animal Models

In vivo studies using rat models have shown that specific derivatives of the isoquinoline scaffold can significantly reduce immobility times in forced swim tests (FST), suggesting antidepressant-like effects. These compounds also improved locomotor activity compared to controls like Agomelatine and Fluoxetine .

Cytotoxicity Assessment

Cytotoxicity assays conducted on human cell lines (HEK293 and L02) revealed that many derivatives displayed low toxicity profiles at concentrations up to 100 μM. Notably, compound 6a-1 , a close analog of this compound, exhibited significantly lower cytotoxicity than Agomelatine while maintaining neuroprotective efficacy .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | D3 receptor ligand; MK2 inhibitor; neuroprotective | Bromine substituent enhances reactivity |

| 6-Chloro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | Similar activities but lower binding affinity | Chlorine atom alters electronic properties |

| 6-Fluoro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | Potentially similar but distinct reactivity | Fluorine affects interactions with biological targets |

Scientific Research Applications

Neuropharmacological Properties

6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one has been identified as a ligand for the dopamine D3 receptor. This receptor is crucial in regulating reward and addiction pathways in the brain. The compound's interaction with this receptor could lead to significant therapeutic implications for conditions such as depression and addiction .

Neuroprotective Effects:

Research indicates that derivatives of this compound exhibit neuroprotective properties, particularly against corticosterone-induced stress in PC12 cells. These derivatives can up-regulate brain-derived neurotrophic factor (BDNF) levels and reduce reactive oxygen species (ROS), thereby enhancing cell survival .

Cytotoxicity Assessment:

Cytotoxicity studies on human cell lines (HEK293 and L02) revealed that many derivatives of this compound have low toxicity profiles at concentrations up to 100 μM. Notably, compound 6a-1, an analog of this compound, exhibited significantly lower cytotoxicity compared to established antidepressants like Agomelatine while maintaining neuroprotective efficacy .

Antimicrobial Activity

In agricultural applications, derivatives of this compound have shown promising antifungal properties. A study demonstrated that certain derivatives exhibited superior activity against the phytopathogen Pythium recalcitrans, with an effective concentration (EC50) of 14 mM, outperforming traditional antifungal agents .

Table 1: Antifungal Efficacy of Derivatives Against Pythium recalcitrans

| Compound | EC50 (mM) | Preventive Efficacy (%) |

|---|---|---|

| I23 | 14 | 96.5 at 5 mg/pot |

| Hymexazol | 37.7 | 63.9 at standard dose |

Treatment of Neurological Disorders

Compounds derived from the isoquinoline scaffold have been explored for their potential in treating neurological disorders such as Parkinson's disease and schizophrenia. They act as positive allosteric modulators of dopamine receptors, which may alleviate symptoms associated with these conditions .

Case Study:

In vivo studies using rat models indicated that specific derivatives significantly reduced immobility times in forced swim tests (FST), suggesting antidepressant-like effects. These compounds also improved locomotor activity compared to controls like Agomelatine and Fluoxetine .

Synthesis Techniques

The synthesis of this compound derivatives typically involves methods such as the Castagnoli–Cushman reaction, which allows for the efficient production of various analogs with tailored biological activities .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural analogues and their distinguishing features are summarized below:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents | Key Differences |

|---|---|---|---|---|---|

| 6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | 1219130-51-4 | C₁₀H₁₀BrNO | 240.096 | 6-Br, 3-CH₃ | Reference compound; methyl enhances steric bulk and conformational stability. |

| 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 724422-42-8 | C₁₀H₁₀BrNO | 240.096 | 6-Br, 2-CH₃ | Methyl at position 2 alters ring puckering and hydrogen-bonding interactions. |

| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | C₉H₈BrNO | 226.07 | 6-Br | Lacks methyl group; reduced steric hindrance and lower molecular weight. |

| 6-Bromo-3-methylisoquinolin-1(2H)-one | 872018-40-1 | C₁₀H₈BrNO | 238.08 | 6-Br, 3-CH₃ (non-dihydro form) | Fully aromatic isoquinolinone; lacks saturated ring, affecting planarity and solubility. |

| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | 891782-60-8 | C₉H₈BrNO | 226.07 | 7-Br | Bromine at position 7 disrupts electronic distribution compared to 6-bromo isomers. |

(Data sourced from )

Preparation Methods

Classical Cyclization Methods

2.1. Acid-Catalyzed Cyclization of Indanone Precursors

A well-documented approach involves the cyclization of brominated indanone derivatives under acidic conditions. The following method, adapted for the synthesis of 6-bromo-3,4-dihydroisoquinolin-1(2H)-one, can be modified by introducing a methyl group at the 3-position through alkylation of the indanone precursor before cyclization:

- The methyl group can be introduced via alkylation of the indanone prior to cyclization.

- The bromine substituent is retained throughout the process.

- The method is scalable and yields a pure product after chromatographic purification.

Multicomponent and One-Pot Synthesis Strategies

3.1. Ugi Four-Component Reaction (Ugi-4CR) Followed by Cyclization

A modern and versatile method involves a sequential multicomponent Ugi reaction followed by intramolecular nucleophilic substitution, enabling the rapid assembly of the isoquinolinone core with various substituents, including bromine and methyl groups:

- The method allows for structural diversity and rapid library synthesis.

- Room temperature conditions and operational simplicity.

- The approach is adaptable for introducing both bromine and methyl substituents at the desired positions.

Imine Formation and Cyclocondensation

4.1. Imine Intermediate Cyclization with Homophthalic Anhydride

This method utilizes the condensation of aromatic aldehydes (brominated and methylated) with amines to form imines, which are then cyclized using homophthalic anhydride:

- Suitable for preparing various 3,4-dihydroisoquinolinone derivatives.

- The bromine and methyl groups are introduced via the choice of starting aldehyde.

- The method is straightforward and amenable to scale-up.

Comparative Data Table

Research Findings and Considerations

- The acid-catalyzed cyclization route is well-established for isoquinolinone synthesis and can be adapted for the 6-bromo-3-methyl derivative by appropriate precursor design.

- The Ugi-4CR-based method is highly flexible, enabling rapid synthesis of analogs and is particularly attractive for medicinal chemistry applications.

- The imine-anion cyclization is efficient for generating a wide array of substituted isoquinolinones, with the substituents determined by the starting materials.

- Purification is typically achieved by flash chromatography or recrystallization, with product identity confirmed by LCMS and NMR.

Q & A

Q. What strategies validate the compound’s role as an intermediate in multi-step syntheses?

- Answer:

- Stepwise tracking via LC-MS confirms intermediate formation (e.g., brominated intermediates in cross-coupling reactions) .

- Isolation and characterization of intermediates (e.g., tert-butyl carbamates) validates synthetic pathways .

- Kinetic profiling identifies rate-limiting steps (e.g., cyclization vs. bromination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.